molecular formula C6H13Cl2N3 B6211362 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride CAS No. 2703781-59-1

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride

Cat. No. B6211362
CAS RN: 2703781-59-1
M. Wt: 198.1
InChI Key:
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Description

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride, also known as 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride (1-PPH), is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a highly lipophilic compound that has been found to be effective in the treatment of various ailments including cancer, inflammation, and metabolic disorders. The compound is also known to possess anti-viral, anti-fungal, and anti-bacterial properties.

Scientific Research Applications

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various ailments including cancer, inflammation, and metabolic disorders. It has also been used in the treatment of viral infections, including HIV, herpes, and influenza. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of proinflammatory mediators. Additionally, the compound has been found to inhibit the activity of other enzymes, including phosphodiesterase, lipoxygenase, and cyclooxygenase.
Biochemical and Physiological Effects
1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH has been found to possess a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of proinflammatory mediators. Additionally, the compound has been found to possess anti-viral, anti-fungal, and anti-bacterial properties. It has also been found to possess anti-oxidant and anti-inflammatory properties, as well as to possess neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH is its ability to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase, lipoxygenase, and cyclooxygenase. Additionally, the compound has been found to possess anti-viral, anti-fungal, and anti-bacterial properties. However, the compound has also been found to have a number of limitations, including its low solubility in water and its tendency to form insoluble salts. Additionally, the compound has been found to have a short half-life and can be degraded by light and heat.

Future Directions

There are a number of potential future directions for 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH. First, the compound could be further investigated for its potential therapeutic applications. Additionally, the compound could be studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the compound could be further studied for its potential use in the treatment of viral infections, including HIV, herpes, and influenza. Finally, 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH could be further investigated for its potential use in the treatment of cancer, inflammation, and metabolic disorders.

Synthesis Methods

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloridePPH can be synthesized through a number of methods, including the Wittig reaction, the Biginelli reaction, and the Fischer-Tropsch reaction. The Wittig reaction is a chemical process that involves the use of a phosphonium salt and an aldehyde or ketone to form an alkene. The Biginelli reaction is a three-component reaction that involves the use of aldehydes, urea, and an aromatic or heterocyclic compound to produce a 1,3-dicarbonyl compound. The Fischer-Tropsch reaction is a catalytic process used to convert carbon monoxide and hydrogen into liquid hydrocarbons.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride involves the reaction of 1H-pyrazole-4-carboxaldehyde with 2-amino-1-propanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-pyrazole-4-carboxaldehyde", "2-amino-1-propanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1H-pyrazole-4-carboxaldehyde is reacted with 2-amino-1-propanol in the presence of a suitable solvent and a catalyst to form 1-(1H-pyrazol-4-yl)propan-2-ol.", "Step 2: Hydrochloric acid is added to the reaction mixture to form 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride as a white solid.", "Step 3: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS RN

2703781-59-1

Product Name

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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